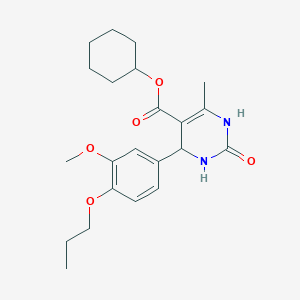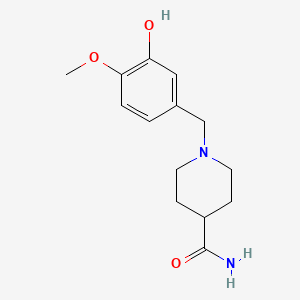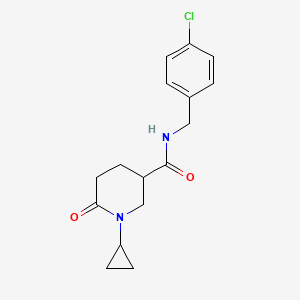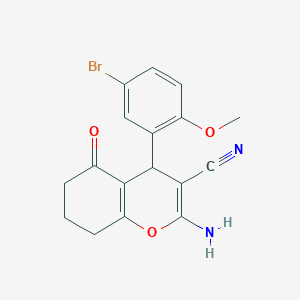![molecular formula C15H22N2O4S B5117194 methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate](/img/structure/B5117194.png)
methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate, also known as MDSPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a carbamate derivative that has a unique structure and properties that make it an attractive candidate for various research studies.
Mecanismo De Acción
The mechanism of action of methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and oxidative stress. methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate has also been shown to have neuroprotective effects, including the ability to protect against neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a wide range of biological activities, making it a useful tool for studying various biological processes. However, there are also limitations to its use. methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate has limited solubility in water, which can make it difficult to work with in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate. One area of interest is its potential use in cancer therapy. methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate has been shown to inhibit tumor growth in several studies, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in neuroprotection and cognitive enhancement. methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate has been shown to have neuroprotective effects and improve cognitive function in several studies, and further research is needed to determine its potential as a treatment for neurodegenerative diseases. Finally, further research is needed to determine the optimal dosage and administration of methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate for various applications.
Métodos De Síntesis
The synthesis of methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate involves the reaction of 4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenylamine with methyl chloroformate in the presence of a base. The reaction yields methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate, which can be purified by recrystallization. The synthesis of methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate is a relatively simple process and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
Methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. methyl {4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}carbamate has been used in various research studies, including cancer research, neurobiology, and immunology.
Propiedades
IUPAC Name |
methyl N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11-5-4-6-12(2)17(11)22(19,20)14-9-7-13(8-10-14)16-15(18)21-3/h7-12H,4-6H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDUQMUEANKRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5117115.png)
![3-allyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117119.png)
![1-ethyl-4-[(4-ethylphenoxy)acetyl]piperazine](/img/structure/B5117126.png)
![5-[(5-nitro-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5117137.png)
![4-phenyl-4,5-diazatetracyclo[6.3.2.0~2,7~.0~9,11~]tridec-12-ene-3,6-dione](/img/structure/B5117145.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5117157.png)

![ethyl 4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5117170.png)
![1-ethoxy-3-[4-(4-iodophenoxy)butoxy]benzene](/img/structure/B5117178.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5117186.png)



![5-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117222.png)